7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one

Beschreibung

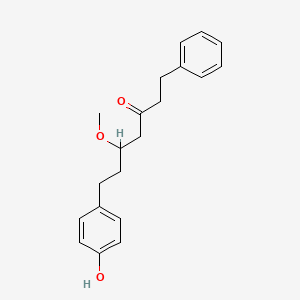

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one (CAS: 100667-53-6) is a diarylheptanoid, a class of natural products characterized by two aromatic rings connected by a seven-carbon chain. It is predominantly isolated from the rhizomes of Alpinia officinarum (lesser galangal) . Structurally, it features a 4-hydroxyphenyl group at position 7, a methoxy group at position 5, and a phenyl group at position 1 (Figure 1).

Eigenschaften

IUPAC Name |

7-(4-hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-23-20(14-10-17-7-11-18(21)12-8-17)15-19(22)13-9-16-5-3-2-4-6-16/h2-8,11-12,20-21H,9-10,13-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXVCRBHITJEJAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCC1=CC=C(C=C1)O)CC(=O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701227642 | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

100667-53-6 | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100667-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Hydroxyphenyl)-5-methoxy-1-phenyl-3-heptanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701227642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

68 - 70 °C | |

| Record name | 5-Methoxy-7-(4-hydroxyphenyl)-1-phenyl-3-heptanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033294 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Reaction Design and Optimization

The synthesis begins with 4-hydroxybenzaldehyde and a methoxy-substituted acetophenone derivative. The methoxy group at position 5 is introduced via a pre-functionalized acetophenone precursor, such as 5-methoxy-1-phenylheptan-3-one. The reaction proceeds in ethanol under reflux with sodium hydroxide as the catalyst. Key parameters include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst concentration | 10% NaOH (w/v) | Maximizes enolate formation |

| Reaction temperature | 80°C | Balances kinetics and side reactions |

| Reaction time | 6–8 hours | Ensures complete conversion |

Yield improvements (up to 68%) are achieved by protecting the phenolic hydroxyl group with acetyl during the reaction, followed by deprotection using dilute HCl.

Grignard Reaction-Mediated Assembly

An alternative approach employs Grignard reagents to construct the heptanone backbone. This method offers better control over stereochemistry and functional group compatibility.

Stepwise Alkylation and Ketone Formation

-

Formation of the organomagnesium intermediate :

Phenylmagnesium bromide reacts with 4-methoxycinnamaldehyde to form a secondary alcohol intermediate. -

Oxidation to ketone :

The alcohol is oxidized using Jones reagent (CrO₃/H₂SO₄) to yield the ketone moiety. -

Demethylation :

The methoxy group at position 4 is selectively demethylated using BBr₃ in dichloromethane to introduce the hydroxyl group.

Critical Considerations :

-

Protection-Deprotection Strategy : The phenolic -OH group is protected as a tert-butyldimethylsilyl (TBS) ether during Grignard steps to prevent undesired side reactions.

-

Yield : This method achieves a 72% overall yield but requires stringent anhydrous conditions.

Natural Extraction and Limitations

While this compound is reported as a minor constituent in Alpinia officinarum, extraction is impractical for large-scale production. The compound constitutes <0.01% of the plant’s dry weight, necessitating labor-intensive chromatography for isolation.

Advanced Modifications and Scalability

Microwave-Assisted Synthesis

Recent advances utilize microwave irradiation to accelerate the Claisen-Schmidt condensation. At 100°C, reaction time reduces to 2 hours with comparable yields (65–70%).

Enzymatic Catalysis

Preliminary studies explore lipase-catalyzed kinetic resolution to produce enantiomerically pure intermediates, though yields remain suboptimal (30–40%).

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Claisen-Schmidt | 68 | High | Moderate |

| Grignard | 72 | Moderate | Low |

| Microwave-assisted | 70 | High | High |

The Claisen-Schmidt method is favored for industrial applications due to its simplicity, whereas the Grignard approach suits small-scale enantioselective synthesis .

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Substitution: The hydroxy and methoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides to form ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Alkyl halides, strong bases like sodium hydride, aprotic solvents.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohol derivatives.

Substitution: Ethers or esters.

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antioxidant Properties

Research indicates that compounds similar to 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one exhibit significant antioxidant activity. Antioxidants play a crucial role in neutralizing free radicals, which can cause cellular damage and contribute to various diseases, including cancer and cardiovascular disorders. Studies have shown that diarylheptanoids can enhance the body's defense against oxidative stress, thus supporting overall health .

Anti-inflammatory Effects

This compound has been studied for its anti-inflammatory properties. Inflammation is a natural response of the immune system, but chronic inflammation is linked to numerous health issues, such as arthritis and heart disease. Research suggests that this compound may inhibit inflammatory pathways, offering potential therapeutic benefits for inflammatory conditions .

Cytotoxicity Against Cancer Cells

Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. The ability to induce apoptosis (programmed cell death) in cancer cells is a critical area of research, as it can lead to the development of new cancer therapies. The specific mechanisms through which this compound exerts its cytotoxic effects are still being investigated .

Potential as a Biomarker

This compound has been identified as a potential biomarker for the consumption of specific foods, particularly herbs and spices rich in diarylheptanoids. Its detection in biological samples could provide insights into dietary habits and their associated health effects . This application could be particularly useful in nutritional epidemiology and public health studies.

Pharmacological Research

The pharmacological properties of this compound are under investigation for their therapeutic potential. As a natural product, it may serve as a lead compound for drug development aimed at treating various diseases, including cancer and inflammatory disorders. The ongoing research focuses on isolating its active components and understanding their mechanisms of action .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of diarylheptanoids like this compound is essential for optimizing their biological activities. Researchers are exploring how modifications to the chemical structure can enhance efficacy and reduce toxicity, paving the way for more effective therapeutic agents .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes and receptors involved in oxidative stress and inflammation.

Pathways: It may modulate signaling pathways related to cell survival, apoptosis, and inflammation, thereby exerting its biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Bioactivity

Key Findings

- Methoxy vs. Hydroxy Groups : The presence of a methoxy group at C5 (as in the target compound) reduces in vitro antiviral potency compared to the 5-hydroxy analogue, likely due to decreased hydrogen-bonding capacity .

- Saturation Effects : Unsaturated analogues (e.g., hept-4-en-3-one derivatives) exhibit enhanced neuroprotective and antitumor activities, suggesting that double bonds improve membrane permeability or target binding .

- Substituent Positioning : A 4-hydroxy-3-methoxyphenyl group at C7 enhances in vivo antiviral activity, possibly by improving metabolic stability or bioavailability .

Biologische Aktivität

7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one, commonly referred to as a diarylheptanoid, is a compound of interest due to its potential biological activities. This compound belongs to a class of natural products known for various pharmacological properties, including anti-inflammatory, antioxidant, and neuroprotective effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is . It features a methoxy group and a hydroxyphenyl group, which are significant for its biological activity. The structure can be represented as follows:

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. It has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial in mitigating cellular damage caused by oxidative stress, which is implicated in various diseases, including neurodegenerative disorders.

Neuroprotective Effects

A study highlighted the neuroprotective potential of this compound against neuronal apoptosis induced by oxidative stress. It was observed that treatment with this compound restored cell viability in neuronal cell lines exposed to hydrogen peroxide (H2O2), suggesting its role in preventing neurodegeneration .

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of this compound in various cellular models:

These studies collectively indicate that the compound may be beneficial in conditions like Alzheimer's disease, where oxidative stress plays a critical role.

Pharmacological Properties

The pharmacological profile of this compound includes:

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 7-(4-Hydroxyphenyl)-5-methoxy-1-phenylheptan-3-one with high purity for pharmacological studies?

- Methodological Answer : Synthesis typically involves a multi-step approach, including Claisen-Schmidt condensation followed by selective methoxylation and hydroxylation. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to achieve >95% purity . Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) are essential for structural validation and purity assessment .

Q. How can researchers validate the compound’s neuroprotective mechanisms in Alzheimer’s disease (AD) models?

- Methodological Answer : Use in vitro models such as Aβ-induced SH-SY5Y neuronal cells to assess dendrite integrity and cell survival via immunofluorescence and Western blotting for markers like Tau and GSK-3β. Dose-response curves (e.g., 1–50 µM) should be established to quantify efficacy .

Q. What analytical techniques are optimal for characterizing this compound in natural product extracts?

- Methodological Answer : Combine Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight confirmation (exact mass: 312.1492) and Ultra-Violet (UV) spectroscopy for phenolic group detection (λmax ~280 nm). Comparative analysis with synthetic standards is advised to rule out structural analogs .

Advanced Research Questions

Q. How can structural analogs of this compound be leveraged to study structure-activity relationships (SAR) in anti-inflammatory pathways?

- Methodological Answer : Synthesize analogs with variations in methoxy/hydroxy group positions (e.g., 5-methoxy vs. 3-methoxy) and evaluate their inhibitory effects on COX-2 and NF-κB using luciferase reporter assays. Molecular docking studies can predict binding affinities to key inflammatory targets .

Q. What experimental strategies resolve contradictions in reported solubility and stability data for this compound?

- Methodological Answer : Conduct systematic stability studies under varying pH (3–9), temperatures (4–37°C), and light exposure. Use Dynamic Light Scattering (DLS) to monitor aggregation. Solubility can be enhanced via co-solvents (e.g., DMSO:PBS mixtures) or nanoformulation .

Q. How should researchers design experiments to explore synergistic effects with other diarylheptanoids in traditional medicine applications?

- Methodological Answer : Employ combinatorial screening (e.g., checkerboard assays) with compounds like demethoxycurcumin or gingerenone A. Synergy scores (e.g., Combination Index <1) should be calculated using the Chou-Talalay method .

Q. What in vivo models are appropriate for validating the compound’s pharmacokinetics and bioavailability?

- Methodological Answer : Use rodent models (e.g., Sprague-Dawley rats) for oral/intravenous administration. Plasma and tissue samples should be analyzed via LC-MS/MS to determine Cmax, Tmax, and half-life. Bile duct cannulation can assess enterohepatic recirculation .

Q. How can researchers address gaps in toxicological data for this compound?

- Methodological Answer : Perform OECD-compliant assays:

- Acute toxicity : LD50 determination in zebrafish embryos.

- Genotoxicity : Ames test (bacterial reverse mutation assay) and micronucleus test in mammalian cells.

- Repeat-dose toxicity : 28-day oral gavage study in rodents with histopathology .

Q. What computational approaches predict the compound’s environmental persistence and degradation pathways?

- Methodological Answer : Use Quantitative Structure-Activity Relationship (QSAR) models to estimate biodegradability (e.g., BIOWIN scores). Laboratory simulations under UV light or microbial exposure can identify degradation products via GC-MS .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.